

Radium-228: A Technical Guide to its Discovery, Properties, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Radium-228

Cat. No.: B1237267

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Introduction

Radium-228 (^{228}Ra) is a naturally occurring radioactive isotope of the element radium.[1][2] It is a member of the thorium-232 decay series and was discovered by the German chemist Otto Hahn in 1905, who initially named it Mesothorium 1.[3][4][5][6] This discovery was significant as ^{228}Ra proved to be a valuable tool in early cancer therapy, offering a more accessible alternative to the radium-226 discovered by Marie and Pierre Curie.[3][4] This guide provides an in-depth overview of the discovery, physicochemical properties, and analytical methodologies for **Radium-228**, tailored for researchers, scientists, and professionals in drug development.

Discovery

In the early 20th century, the field of radioactivity was rapidly expanding following the discoveries of X-rays by Röntgen and radioactivity by Becquerel.[7] While working in the laboratory of Sir William Ramsay, Otto Hahn was tasked with preparing a pure sample of radium from a barium salt. In this process, he identified a new radioactive substance which he named radiothorium. Further investigation led him to postulate the existence of another long-lived radioactive element between thorium and radiothorium, which he named mesothorium.[5] This substance, later identified as **Radium-228**, was found to be chemically inseparable from radium and was marketed as "German radium" for medical applications.[5] For this and other discoveries, Otto Hahn was nominated for the Nobel Prize in Chemistry multiple times.[3]

Physicochemical and Radiochemical Properties

Radium-228 is an alkaline earth metal, the heaviest in its group, and shares chemical properties with its lighter congener, barium.^{[2][8]} All isotopes of radium are radioactive.^{[8][9]}

Radium-228 is a beta emitter, decaying to Actinium-228.^{[10][11]}

Data Summary

The key physical and radiochemical properties of **Radium-228** are summarized in the tables below.

Table 1: General Properties of **Radium-228**

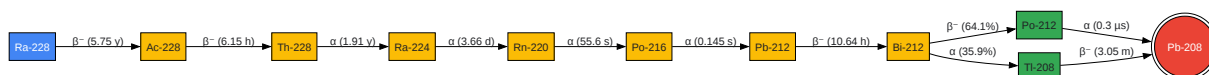
Property	Value
Symbol	²²⁸ Ra
Atomic Number (Z)	88
Mass Number (A)	228
Atomic Mass	228.0310641 ± 0.0000027 amu ^[12]
Neutron Number (N)	140
Year of Discovery	1907 ^[13]
Discoverer	Otto Hahn ^{[3][4]}

Table 2: Radiochemical Properties of **Radium-228**

Property	Value
Half-life	5.75 years[10][11][14]
Decay Mode	Beta (β^-)[10][13]
Decay Product	Actinium-228 (^{228}Ac)[13]
Beta Decay Energy	45.900 ± 0.894 keV[12]
Parent Nuclide	Thorium-232 (^{232}Th)
Decay Chain	Thorium-232 series[10][15]

Decay Chain of Radium-228

Radium-228 is a key component of the Thorium-232 decay chain, which ultimately decays to the stable isotope Lead-208 (^{208}Pb). [10][15] The decay of ^{228}Ra initiates a cascade of short-lived radionuclides that emit a spectrum of alpha, beta, and gamma radiation. [10]



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Decay chain of **Radium-228** to stable Lead-208.

Experimental Protocols for Determination of Radium-228

The determination of **Radium-228** in environmental samples, particularly water, is crucial for monitoring and radiological protection. [16] Several analytical techniques are employed, often involving initial separation and preconcentration followed by radiometric measurement.

Sample Collection and Pre-concentration

- Sample Collection: For water samples, a volume of 0.5 to 2 liters is typically collected.[\[17\]](#) Samples are often filtered to remove particulates.[\[18\]](#)
- Co-precipitation: Radium is commonly pre-concentrated from the sample matrix by co-precipitation with barium sulfate (BaSO_4).[\[17\]](#)[\[19\]](#)[\[20\]](#)
 - Add a known amount of stable barium carrier and a ^{133}Ba tracer to the acidified water sample.[\[17\]](#)
 - Add sulfuric acid (H_2SO_4) to precipitate $\text{Ba}(\text{Ra})\text{SO}_4$.[\[17\]](#)
 - The precipitate is collected by filtration.

Radiochemical Separation

Due to the low energy of its beta emission, **Radium-228** is often quantified indirectly by measuring its short-lived daughter, Actinium-228 ($t_{1/2} = 6.15$ hours).[\[21\]](#) This requires the chemical separation of actinium from radium.

- Dissolution: The $\text{Ba}(\text{Ra})\text{SO}_4$ precipitate is dissolved in a solution of ethylenediaminetetraacetic acid (EDTA) at an alkaline pH.[\[22\]](#)
- Ingrowth Period: The solution is stored for at least 30 hours to allow for the ingrowth of ^{228}Ac to reach secular equilibrium with its parent ^{228}Ra .[\[17\]](#)[\[23\]](#)
- Actinium Separation:
 - Solvent Extraction: Actinium-228 can be separated from radium by extraction into Di(2-ethylhexyl) phosphoric acid (EHPA).[\[22\]](#)
 - Extraction Chromatography: A more modern approach involves the use of extraction chromatographic resins, such as Ln Resin, which selectively retain actinium.[\[17\]](#)[\[23\]](#) The radium-containing solution is passed through the column, and after rinsing, the retained actinium is eluted.[\[17\]](#)[\[23\]](#)

Radiometric Measurement Techniques

5.3.1 Gamma-Ray Spectrometry

Gamma-ray spectrometry is a non-destructive technique that allows for the determination of **Radium-228** by measuring the gamma emissions of its daughter, Actinium-228.[21][24]

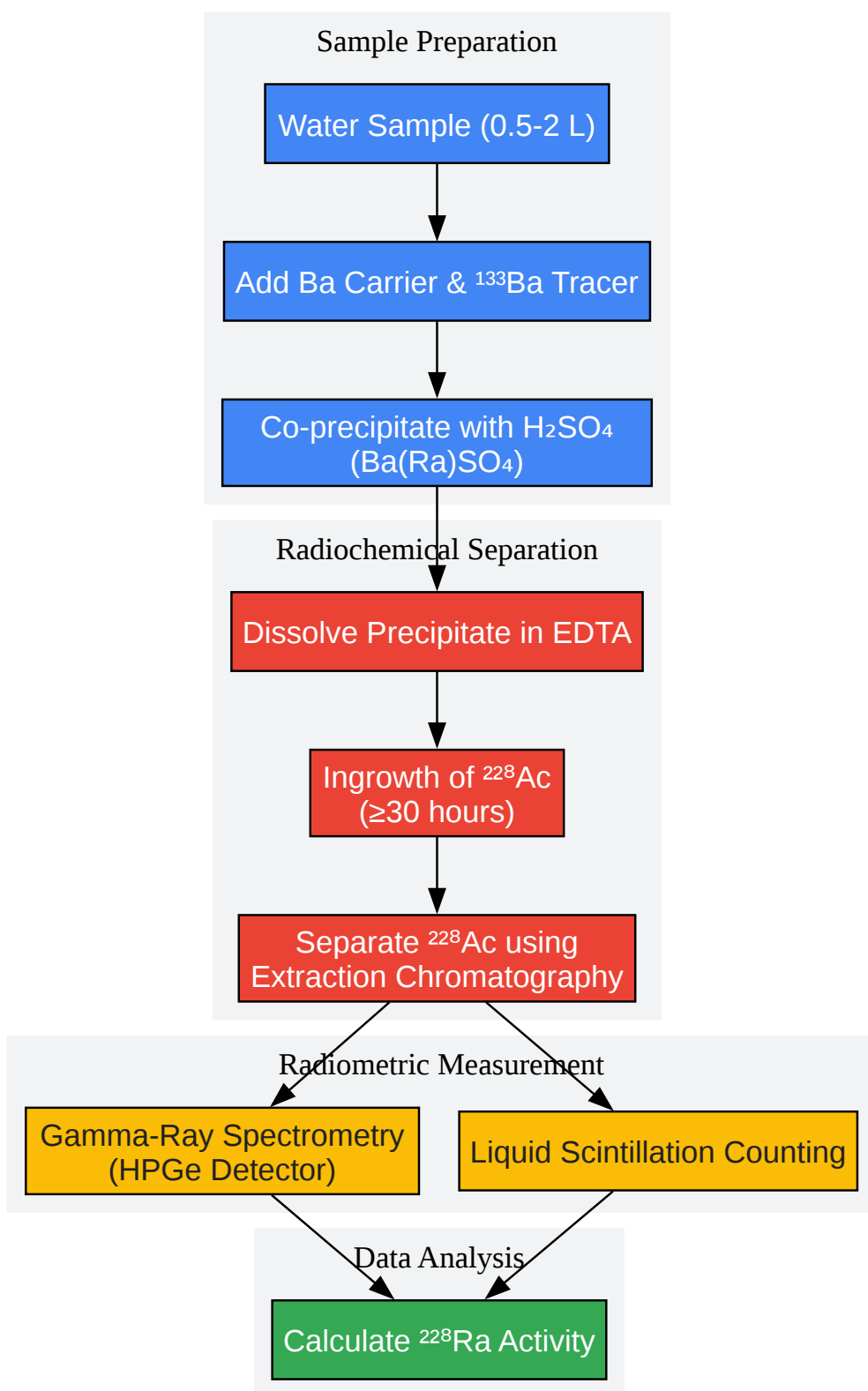
- Principle: High-purity germanium (HPGe) detectors are used to measure the characteristic gamma-ray peaks of ^{228}Ac , primarily at 911.2 keV and 969 keV.[25]
- Procedure:
 - The separated sample (either the initial precipitate or the eluted actinium) is placed in a suitable counting geometry.
 - For direct measurement of the precipitate, an ingrowth period of about 30 hours is required for ^{228}Ra and ^{228}Ac to reach equilibrium.[21]
 - The sample is counted for a predetermined time to achieve the desired detection limit.[26]
 - The activity of ^{228}Ra is calculated from the measured activity of ^{228}Ac .

5.3.2 Liquid Scintillation Counting (LSC)

Liquid scintillation counting is a sensitive technique for measuring beta-emitting radionuclides.[16]

- Principle: The sample containing the separated ^{228}Ac is mixed with a liquid scintillation cocktail. The beta particles emitted by ^{228}Ac interact with the scintillator, producing light pulses that are detected by photomultiplier tubes.
- Procedure:
 - The eluted actinium fraction is mixed with a scintillation cocktail in a 20 mL vial.[23]
 - The vial is placed in a liquid scintillation counter for measurement.
 - LSC can provide high sample throughput and acceptable detection limits.[16]

Experimental Workflow Diagram



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- To cite this document: BenchChem. [Radium-228: A Technical Guide to its Discovery, Properties, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237267#discovery-and-properties-of-radium-228>]

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